molecular formula C20H28N4O3 B5603792 (1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5603792
M. Wt: 372.5 g/mol
InChI Key: TVNSOLMACAJNAB-LJRKYQKZSA-N
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Description

(1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tricyclic Core: This involves a series of cyclization reactions to form the tricyclic structure. Common reagents used in these steps include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The tert-butyl, ethyl, and pyrazolyl groups are introduced through substitution reactions. These steps often require specific catalysts and controlled reaction conditions to ensure selectivity.

    Final Coupling: The final step involves coupling the tricyclic core with the carboxamide group. This is typically achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure and functional groups make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
  • This compound

Uniqueness

The uniqueness of (1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxamide lies in its tricyclic structure and the presence of multiple functional groups

Properties

IUPAC Name

(1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-5-22(11-12-23-10-6-9-21-23)17(25)15-14-7-8-20(27-14)13-24(19(2,3)4)18(26)16(15)20/h6-10,14-16H,5,11-13H2,1-4H3/t14-,15?,16?,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNSOLMACAJNAB-LJRKYQKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)C2C3C=CC4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN1C=CC=N1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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